molecular formula C12H14BrNO B1400241 1-(2-Bromo-3-methylbenzoyl)pyrrolidine CAS No. 1309366-09-3

1-(2-Bromo-3-methylbenzoyl)pyrrolidine

Cat. No.: B1400241
CAS No.: 1309366-09-3
M. Wt: 268.15 g/mol
InChI Key: QAUOJYDYLGGPJN-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methylbenzoyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential biological activity and applications in various fields. The compound’s structure consists of a pyrrolidine ring attached to a benzoyl group, which is further substituted with a bromine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-3-methylbenzoyl)pyrrolidine typically involves the reaction of 2-bromo-3-methylbenzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3-methylbenzoyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the benzoyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohol derivatives from the benzoyl group.

Scientific Research Applications

1-(2-Bromo-3-methylbenzoyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-methylbenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and modulate the function of certain proteins or enzymes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with significant biological activity.

    Pyrrolizines: Compounds with a similar nitrogen-containing ring structure and diverse biological activities.

    Prolinol: A pyrrolidine derivative used in various chemical and biological applications.

Uniqueness

1-(2-Bromo-3-methylbenzoyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group on the benzoyl ring enhances its reactivity and potential for diverse applications compared to other pyrrolidine derivatives .

Properties

IUPAC Name

(2-bromo-3-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9-5-4-6-10(11(9)13)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUOJYDYLGGPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromo-3-methylbenzoic acid (1.03 g, 4.79 mmol) was dissolved in thionyl chloride (15 mL, 206 mmol) and stirred at 80° C. for 30 min. The solution was evaporated to dryness under reduced pressure and the white solid residue dried under high vacuum. It was dissolved in DCM and added to a solution of pyrrolidine (0.80 mL, 9.58 mmol) and DIEA (1.67 mL, 9.58 mmol) in DCM (50 mL) and the reaction stirred overnight. Water (100 mL) and DCM (100 mL) were added and the phases mixed and separated. The organic was washed with 1N HCl (50 mL) then 1N sodium hydroxide (60 mL) before drying with magnesium sulfate and evaporating to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the (2-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone as a clear oil that solidified into a waxy solid on standing. Step 2: A mixture of (E)-ethyl 3-(6-bromo-2-(tert-butylamino)quinolin-3-yl)-2-methylacrylate (2.2 g, 5.62 mmol), potassium acetate (1.05 mL, 16.87 mmol), 1,1′-bis(diphenylphosphino)ferrocene-palladium dichloride (0.23 g, 0.28 mmol) and bis(pinacolato)diboron (1.71 g, 6.75 mmol) in degassed dioxane 40 mL was heated at 85° C. overnight. The mixture was cooled to RT and filtered through a pad of celite. The filtrate was collected and concentrated. The crude material was purified by column chromatography with 20-45% EtOAc/hexane to give (E)-ethyl 3-(2-(tert-butylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-yl)-2-methylacrylate. Step 3: (2-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone (0.39 g, 1.44 mmol), 2-dicyclohexylphosphino-2′,4′,6%-triisopropylbiphenyl (0.057 g, 0.120 mmol), (E)-ethyl 3-(2-(tert-butylamino)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-yl)-2-methylacrylate (0.53 g, 1.20 mmol), palladium diacetate (0.013 g, 0.060 mmol), and potassium acetate (0.35 g, 3.61 mmol) were suspended in a mixture of ethanol (2 mL) and water (0.5 mL) and heated to 145° C. for 30 min in the microwave. The crude was partitioned between ethyl acetate (60 mL) and water (50 mL) and the organic dried with magnesium sulfate before evaporating to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the desired (E)-ethyl 3-(2-(tert-butylamino)-6-(2-methyl-6-(pyrrolidine-1-carbonyl)phenyl)quinolin-3-yl)-2-methylacrylate. This material was dissolved in methanol (50 g, 12.02 mmol) in water (15 mL). The mixture was heated to reflux for 45 min after which 2N HCl (6 mL) was added and the solution concentrated under reduced pressure to ˜25 mL. Water (100 mL) and DCM (100 mL) were added and the phases mixed and separated. The organic was dried with magnesium sulfate and evaporated to dryness to give (E)-3-(2-(tert-butylamino)-6-(2-methyl-6-(pyrrolidine-1-carbonyl)phenyl)quinolin-3-yl)-2-methylacrylic acid which was used without purification. Step 4: (E)-3-(2-(tert-butylamino)-6-(2-methyl-6-(pyrrolidine-1-carbonyl)phenyl)quinolin-3-yl)-2-methylacrylic acid (0.082 g, 0.17 mmol) was dissolved in N-methylpyrrolidinone (0.75 mL) and treated with methylamine (33% wt. solution in absolute ethyl alcohol, 0.050 mL, 0.48 mmol) and Knorr's reagent (0.081 g, 0.25 mmol). The mixture was stirred for 5 min then water (25 mL) and DCM (10 mL) were added and the phases mixed and separated. The organic was dried and evaporated to dryness under reduced pressure. Purification using silica chromatography (0-10% methanol in DCM gradient) gave (E)-3-(2-(tert-butylamino)-6-(2-methyl-6-(pyrrolidine-1-carbonyl)phenyl)quinolin-3-yl)-N, 2-dimethylacrylamide. This material was dissolved in methanol (30 mL) and DCM (10 mL) and palladium on carbon (10% by wt, 0.019 g, 0.017 mmol) was added. The slurry was stirred under hydrogen for 40 min after which the reaction was filtered through a pad of celite and evaporated to dryness under reduced pressure. The crude was dissolved in trifluoroacetic acid (40 mL) and heated to gentle reflux for 80 min. The solution was then evaporated to dryness under reduced pressure, free based with DCM and saturated sodium bicarbonate, and purified using silica chromatography (0-10% methanol in DCM gradient) to give 3-(2-amino-6-(2-methyl-6-(pyrrolidine-1-carbonyl)phenyl)quinolin-3-yl)-N,2-dimethylpropanamide. MS (ESI, pos. ion) m/z: 431 (M+1).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Bromo-3-methylbenzoic acid (5.0 g, 23.3 mmol) was dissolved in THF (100 mL) and added N,N′-carbonyldiimidazole (4.52 g, 27.9 mmol). The reaction mixture was stirred at ambient temperature for 14 h. Pyrrolidine (6.8 mL, 81 mmol) was added in one portion. The mixture was stirred for 8 h and then partitioned between EtOAc and water. The organic layer was washed with water, diluted HCl, saturated bicarbonate, water and brine. The solution was then concentrated in vacuo to afford (2-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone as a white crystalline solid, upon standing overnight at RT.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
4.52 g
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Bromo-3-methylbenzoyl)pyrrolidine
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